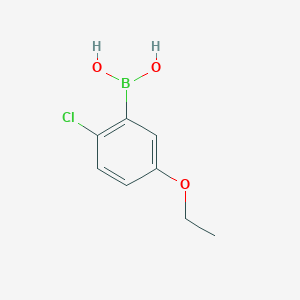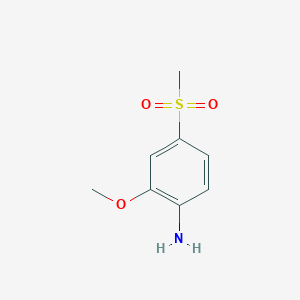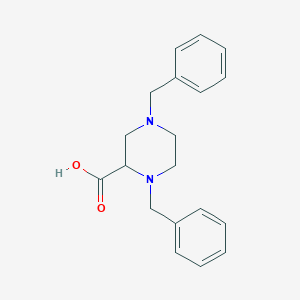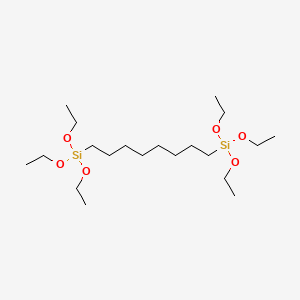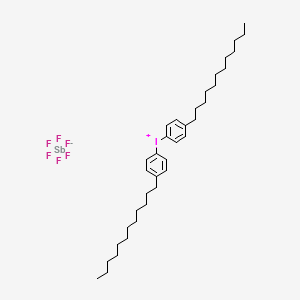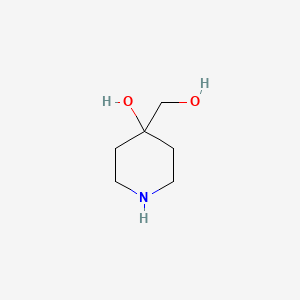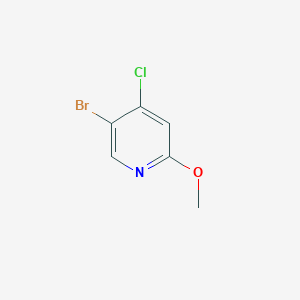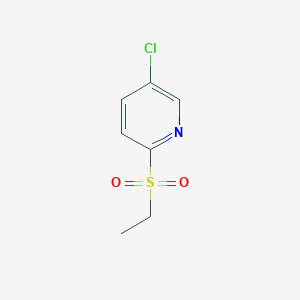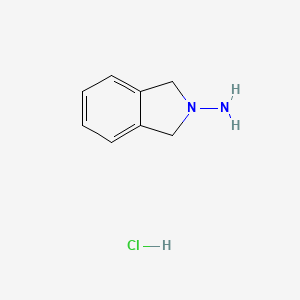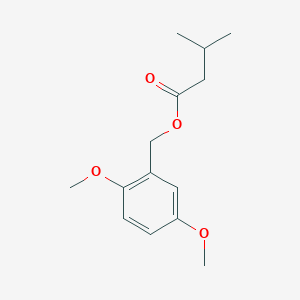
2,5-Dimethoxybenzyl 3-methylbutanoate
Vue d'ensemble
Description
2,5-Dimethoxybenzyl 3-methylbutanoate is a chemical compound with the molecular formula C14H20O4 . It has an average mass of 252.306 Da and a monoisotopic mass of 252.136154 Da . It is typically stored in a dry, room-temperature environment .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxybenzyl 3-methylbutanoate consists of 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The compound has a density of 1.1±0.1 g/cm³ .Physical And Chemical Properties Analysis
2,5-Dimethoxybenzyl 3-methylbutanoate has a boiling point of 333.1±27.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 143.1±23.8 °C . The index of refraction is 1.490 , and it has a molar refractivity of 69.4±0.3 cm³ .Applications De Recherche Scientifique
1. Synthesis of Pheromones
2,5-Dimethoxybenzyl 3-methylbutanoate is utilized in the synthesis of complex organic compounds, such as pheromones. An example is its role in the synthesis of gentisyl quinone isovalerate, a sex pheromone of the German cockroach. This synthesis is notable for its application in organic chemistry education, showcasing important techniques like extraction, IR spectroscopy, and NMR spectroscopy (Feist, 2008).
2. Photochemistry Studies
The compound is also significant in photochemistry research. Studies involving related compounds, such as 3,5-dimethoxybenzyl acetate, have been conducted to understand the photolysis process using techniques like membrane introduction mass spectrometry. This research contributes to our understanding of reaction mechanisms and the formation of various products under photolytic conditions (Wong et al., 1996).
3. Organic Synthesis Applications
In the field of organic synthesis, 2,5-Dimethoxybenzyl 3-methylbutanoate plays a role as an intermediate or reagent. For instance, it's involved in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with potential antitumor activity. This illustrates its value in developing pharmacologically active compounds (Grivsky et al., 1980).
4. Studies in Catalysis
2,5-Dimethoxybenzyl 3-methylbutanoate-related research extends to catalysis, where it's used to understand reaction mechanisms in various chemical processes. This includes studies on homologation routes to produce specific hydrocarbons, providing insights into the role of different catalysts and reaction conditions (Ahn et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(2,5-dimethoxyphenyl)methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-10(2)7-14(15)18-9-11-8-12(16-3)5-6-13(11)17-4/h5-6,8,10H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFPMXHOICPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648787 | |
| Record name | (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxybenzyl 3-methylbutanoate | |
CAS RN |
876665-00-8 | |
| Record name | (2,5-Dimethoxyphenyl)methyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




